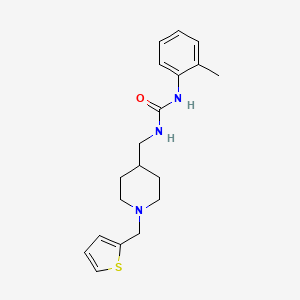
1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H25N3OS and its molecular weight is 343.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea, a compound with the CAS number 1208799-04-5, has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₈N₂OS, with a molecular weight of 320.5 g/mol. The structure features a thiophenyl group linked to a piperidine moiety, which is known for its role in enhancing biological activity through various mechanisms.
Anticancer Activity
Research indicates that compounds containing urea and thiourea functionalities exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown potent antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| Compound A | MCF-7 | 25.1 | 77.5 | 93.3 |
| Compound B | SW480 | 21.5 | 28.7 | 15.9 |
| Target Compound | MCF-7 | TBD | TBD | TBD |
Antimicrobial Activity
Compounds with thiourea and urea groups have been reported to possess antimicrobial properties against a range of pathogens. A study highlighted that certain derivatives demonstrated effectiveness against both gram-positive and gram-negative bacteria .
Table 2: Antimicrobial Efficacy
| Compound | Bacteria Type | Zone of Inhibition (mm) |
|---|---|---|
| Thiourea A | E. coli | 15 |
| Urea B | S. aureus | 20 |
| Target Compound | TBD | TBD |
Anti-inflammatory Effects
The anti-inflammatory potential of urea derivatives has been investigated in various studies, suggesting that these compounds can inhibit pro-inflammatory cytokines and pathways .
Case Study: Inhibition of Cytokine Production
A study examining the effect of related compounds on TNF-alpha production in human macrophages showed a significant reduction in cytokine levels upon treatment with urea derivatives.
The biological activity of this compound is likely mediated through several mechanisms:
- Tyrosine Kinase Inhibition : Similar compounds have been identified as inhibitors of tyrosine kinases, which play critical roles in cell signaling pathways associated with cancer progression .
- Interaction with Receptors : Molecular docking studies suggest that this compound may interact with specific receptors involved in inflammation and cancer cell proliferation .
- Induction of Apoptosis : Some studies indicate that urea derivatives can induce apoptosis in cancer cells through the activation of intrinsic pathways .
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-15-5-2-3-7-18(15)21-19(23)20-13-16-8-10-22(11-9-16)14-17-6-4-12-24-17/h2-7,12,16H,8-11,13-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYZDCPEJJZINQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














